3-(Azetidin-3-yl)imidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(azetidin-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c10-5-3-8-6(11)9(5)4-1-7-2-4/h4,7H,1-3H2,(H,8,11) |
InChI Key |
DJXRCYJQOFRRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=O)CNC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 3-(Azetidin-3-yl)imidazolidine-2,4-dione primarily involves the reaction of azetidine derivatives with imidazolidine-2,4-dione under controlled conditions. The key steps include:
- Formation of azetidine intermediates or derivatives (such as azetidin-3-one or azetidin-3-ylidene esters)
- Subsequent condensation or nucleophilic addition with imidazolidine-2,4-dione or its derivatives
- Purification and isolation of the target compound or its hydrochloride salt
This approach leverages the nucleophilicity of the azetidine nitrogen and the electrophilicity of the imidazolidine-2,4-dione carbonyl groups to form the desired fused heterocyclic structure.
Detailed Synthetic Routes
Horner–Wadsworth–Emmons (HWE) Reaction and Aza-Michael Addition
A recent and efficient synthetic route involves:
Alternative Methods
Direct Condensation: Some methods involve direct condensation of 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) with azetidine derivatives under reflux in ethanol or other solvents, sometimes in the presence of sulfonyl chlorides for further functionalization.
Use of Hydrochloride Salts: The hydrochloride salt form (3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride) is often prepared by treating the free base with HCl in an appropriate solvent, improving stability and solubility for biological applications.
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
The azetidine ring imparts conformational rigidity and biological activity potential to the compound, making it a valuable scaffold in medicinal chemistry.
The HWE reaction is favored for its reliability in generating α,β-unsaturated esters, which are key intermediates for aza-Michael additions, enabling the introduction of azetidine rings with high regio- and stereoselectivity.
The aza-Michael addition mechanism involves nucleophilic attack of the azetidine nitrogen on the β-carbon of the α,β-unsaturated ester, forming a stable C–N bond and yielding functionalized azetidine derivatives.
Subsequent condensation with imidazolidine-2,4-dione involves nucleophilic substitution or ring closure reactions, forming the final fused heterocyclic system.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(Azetidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of 3-(Azetidin-3-yl)imidazolidine-2,4-dione and related compounds:
Physical and Spectral Properties
- Melting Points: 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride: Not explicitly reported, but similar hydantoins (e.g., thiazolidine-diones in ) melt at 83–85°C . Arylidene-substituted thiazolidine-diones: Higher melting points (e.g., 180–220°C) due to aromatic stacking .
- Spectroscopy :
Key Research Findings
- Azetidine vs.
- Substituent Effects : Bulky groups (e.g., phenylpiperazine) enhance receptor binding but reduce solubility. Hydroxymethyl groups improve hydrophilicity .
- Toxicity-SAR Relationships : Electron-withdrawing groups (e.g., halogens) on arylidene moieties correlate with reduced toxicity in thiazolidine-diones .
Biological Activity
3-(Azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an azetidine ring and an imidazolidine-2,4-dione moiety, with a molecular formula of C7H10N2O2. Its hydrochloride salt form is commonly used in various applications. This article reviews the biological activity of this compound, focusing on its interactions with enzymes and proteins, potential therapeutic applications, and relevant research findings.
Biological Activity Overview
Research indicates that 3-(Azetidin-3-yl)imidazolidine-2,4-dione exhibits significant biological activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit specific proteases by binding to their active sites, which modulates proteolytic pathways within cells. This interaction can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism.
The mechanism through which 3-(Azetidin-3-yl)imidazolidine-2,4-dione exerts its biological effects involves:
- Protease Inhibition : By binding to the active sites of proteases, it alters their activity, impacting protein turnover and cellular signaling.
- Modulation of Signaling Pathways : The compound may influence key signaling proteins involved in various metabolic pathways.
Case Studies
-
Protease Interaction Study :
- A study demonstrated that 3-(Azetidin-3-yl)imidazolidine-2,4-dione effectively inhibited the activity of certain serine proteases. The inhibition was characterized by a competitive binding mechanism where the compound occupied the active site of the enzyme.
-
Cellular Metabolism Investigation :
- In vitro studies showed that treatment with this compound led to significant changes in cellular metabolism, particularly in cancer cell lines. The compound induced apoptosis and increased reactive oxygen species (ROS) levels, suggesting its potential as an anticancer agent.
Comparative Analysis
The biological activity of 3-(Azetidin-3-yl)imidazolidine-2,4-dione can be compared with similar compounds that share structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azetidine | Four-membered ring | Basic structure common in pharmaceuticals |
| Imidazolidine-2,4-dione | Five-membered ring with two carbonyls | Core structure in many biologically active compounds |
| 1-Acetylpiperazine | Piperazine ring | Exhibits different biological activities |
| 5-Methylthiazolidine-2,4-dione | Thiazolidine core | Known for antimicrobial properties |
The unique combination of the azetidine and imidazolidine structures in 3-(Azetidin-3-yl)imidazolidine-2,4-dione may confer distinct chemical properties and biological activities compared to its individual components.
Applications
The potential applications of 3-(Azetidin-3-yl)imidazolidine-2,4-dione are diverse:
- Drug Development : Its ability to inhibit proteases suggests potential roles in developing therapeutics for diseases where protease activity is dysregulated.
- Cancer Therapy : Preliminary studies indicate that it may serve as an anticancer agent due to its effects on apoptosis and ROS production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
